3-fluoro-N-(3-isopropoxypropyl)benzamide
Description
3-Fluoro-N-(3-isopropoxypropyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the 3-position of the benzene ring and a 3-isopropoxypropyl group attached to the amide nitrogen.
Properties
IUPAC Name |
3-fluoro-N-(3-propan-2-yloxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-10(2)17-8-4-7-15-13(16)11-5-3-6-12(14)9-11/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAPZYHTZGIENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy Chain-Modified Benzamides
N-(3-Ethoxypropyl)-3-fluorobenzamide
- Structure : Differs by an ethoxy group instead of isopropoxy in the propyl chain.
- Properties : Molecular weight = 253.3 g/mol (estimated), logP ≈ 2.5–3.0 (based on similar alkoxy analogs) .
- Synthesis : Likely involves coupling 3-fluorobenzoic acid with 3-ethoxypropylamine via standard amidation protocols.
3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide
Aromatic Ring-Modified Benzamides
3-Fluoro-N-(3-fluorophenyl)benzamide
- Structure : Features a second fluorine on the aniline ring.
- Polymorphism : Exhibits two crystalline forms confirmed via PXRD and thermal analysis (DSC/TGA). The relative stability of polymorphs influences formulation and storage .
- NMR Challenges : Severe spectral overlap in aromatic regions due to scalar couplings, complicating proton assignments .
3-Fluoro-N-(p-tolyl)benzamide
Heterocyclic and Complex Benzamides
N-[2-(3-Fluorophenyl)-1,3-benzoxazol-5-yl]-4-isopropylbenzamide
- Structure : Incorporates a benzoxazole ring and isopropyl group.
- Properties : Molecular weight = 374.41 g/mol. Benzoxazole enhances rigidity and may improve fluorescence or binding specificity .
3-Fluoro-N-(1-phenylpropyl)benzamide
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogs
Key Insights:
- Lipophilicity : Alkoxy chains (e.g., isopropoxy) increase logP compared to polar heterocycles (e.g., pyrazole) .
- Synthetic Accessibility : Electrochemical C–H amidation offers a streamlined route for alkyl-substituted benzamides .
- Biological Relevance : Heterocyclic substituents (pyrazole, benzoxazole) may improve target engagement but reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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